molecular formula C17H12ClFO4 B2740045 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 307552-27-8

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2740045
CAS No.: 307552-27-8
M. Wt: 334.73
InChI Key: QNTZJGUJLUFVFQ-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This compound belongs to the benzofuran class of heterocyclic molecules, which are recognized as privileged structures in medicinal chemistry due to their broad biological activity and presence in various pharmacologically active compounds . While specific bioactivity data for this exact carboxylic acid is limited in the public domain, its close structural analogue, the methyl ester derivative, has demonstrated significant research interest. This related methyl ester compound has been investigated for its potential biological activities, particularly in the context of anticancer and antimicrobial applications . Furthermore, modern drug discovery efforts increasingly utilize large-scale molecular docking to identify novel benzofuran derivatives as potent, allosteric modulators of therapeutic targets. For instance, similar scaffolds have been identified as effective modulators for proteins like the cystic fibrosis transmembrane conductance regulator (CFTR), demonstrating the relevance of this chemical class in ion channel research . The molecular structure features a benzofuran core substituted with a (2-chloro-6-fluorobenzyl)oxy group at the 5-position and a carboxylic acid functional group at the 3-position. The carboxylic acid moiety offers a versatile handle for further synthetic modification, such as the formation of amide or ester derivatives, making it a valuable building block for constructing compound libraries in structure-activity relationship (SAR) studies . Researchers can prioritize this compound for projects involving the synthesis of novel bioactive molecules, the exploration of allosteric modulation sites on protein targets, and the investigation of new chemotypes for oncology and infectious disease research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTZJGUJLUFVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the etherification of 2-chloro-6-fluorophenol with 2-methylbenzofuran-3-carboxylic acid under basic conditions. This is followed by a series of purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with closely related compounds:

Structural Analogues

2.1.1 5-[(4-Fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid (CAS 300674-16-2)
  • Substituents : 4-Fluorophenylmethoxy group.
  • Molecular Formula : C₁₇H₁₃FO₄.
  • Molecular Weight : 300.28 g/mol.
  • Key Differences : The absence of a chlorine atom and the single fluorine at the para position on the phenyl ring reduce lipophilicity compared to the target compound. This may influence solubility and binding interactions in biological systems .
2.1.2 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid (CAS 4616-22-2)
  • Substituents : 2-Methylphenylmethoxy group and 2-phenyl substitution on benzofuran.
  • Key Differences: The methyl group on the phenyl ring increases steric bulk but lacks halogen electronegativity.
2.1.3 5-Methoxy-2-phenylbenzofuran-3-carboxylic acid (CAS 300674-03-7)
  • Substituents : Methoxy group at the 5-position.
  • Key Differences: The smaller methoxy group reduces steric hindrance compared to substituted benzyloxy groups.

Physicochemical Properties

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Chloro-6-fluorophenyl C₁₇H₁₂ClFO₄ ~334.73* High lipophilicity, dual halogenation
5-[(4-Fluorophenyl)methoxy] analogue 4-Fluorophenyl C₁₇H₁₃FO₄ 300.28 Moderate lipophilicity
5-[(2-Methylphenyl)methoxy] analogue 2-Methylphenyl C₁₇H₁₄O₄* ~294.29* Increased steric bulk, no halogens
5-Methoxy-2-phenylbenzofuran derivative Methoxy C₁₆H₁₂O₄ ~268.27* Reduced steric/electronic effects

*Calculated based on structural data where explicit values are unavailable.

Substituent Impact Analysis

  • In contrast, the 4-fluoro analogue (CAS 300674-16-2) has a single electron-withdrawing group, leading to weaker electronic modulation . Chlorine’s larger atomic radius increases steric hindrance compared to fluorine, which may influence binding pocket interactions in biological targets.
  • Methoxy groups (CAS 300674-03-7) offer minimal steric hindrance but moderate electron-donating effects, contrasting with the electron-withdrawing nature of halogens.
  • Lipophilicity Trends: The target compound’s dual halogenation likely increases logP compared to non-halogenated analogues, suggesting greater membrane permeability but lower aqueous solubility.

Biological Activity

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran core structure with a carboxylic acid functional group, which is essential for its biological interactions. The presence of a chloro and fluorine substituent on the phenyl ring may influence its pharmacological properties.

Research indicates that benzofuran derivatives, including the compound , often act as inhibitors of various enzymes, notably carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as pH regulation and CO2 transport, making them targets for therapeutic intervention in cancer and other diseases.

Anticancer Properties

A significant study explored the antiproliferative effects of benzofuran-based carboxylic acids on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated promising results, particularly against the MDA-MB-231 cell line, showing an IC50 value of 2.52 ± 0.39 μM . This potency is comparable to established chemotherapeutic agents like Doxorubicin (IC50 = 2.36 ± 0.18 μM) .

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (μM)
5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acidMDA-MB-2312.52 ± 0.39
DoxorubicinMDA-MB-2312.36 ± 0.18
Benzofuran derivative 9eMCF-7>100

The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells, evidenced by increased sub-G1 phase populations from 1.43% to 25.53% and early apoptosis percentages from 0.47% to 8.11% .

Enzyme Inhibition

Inhibition studies have shown that the compound exhibits moderate inhibitory activity against human carbonic anhydrase isoforms, particularly hCA II, with inhibition constants (Ki) ranging from 3.1 to 67.1 μM . This suggests potential applications in conditions where carbonic anhydrases are implicated, such as glaucoma or certain cancers.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar benzofuran derivatives:

  • Study on Antiproliferative Effects : A series of benzofuran derivatives were synthesized and tested for their anticancer properties against various cancer cell lines, revealing that specific substitutions significantly enhance their activity .
  • Enzyme Inhibition Research : Investigations into the inhibition of carbonic anhydrases by benzofuran derivatives highlighted their potential as therapeutic agents in treating conditions like metabolic acidosis and certain tumors .

Q & A

Q. What are the key steps for synthesizing 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid?

  • Methodological Answer : The synthesis typically involves: (i) Ester hydrolysis : React the ethyl ester precursor (e.g., ethyl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate) with a strong base like potassium hydroxide in a methanol/water mixture under reflux (5–8 hours) . (ii) Purification : Extract the crude product using dichloromethane or chloroform, followed by column chromatography (ethyl acetate/hexane) to isolate the carboxylic acid . (iii) Crystallization : Grow single crystals via slow evaporation in benzene or diisopropyl ether for structural validation .

Q. Example Reaction Table :

StepReagents/ConditionsYieldPurity Assessment
HydrolysisKOH (6 mmol), H₂O/MeOH, reflux (5 h)82%TLC (Rf = 0.65 in ethyl acetate)
PurificationEthyl acetate/hexane (4:1)71%HPLC (>98%)

Q. How is the structure of the compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of: (i) Spectroscopy : ¹H/¹³C NMR to verify substituent positions and functional groups (e.g., carboxylic acid proton at δ ~12 ppm) . (ii) X-ray crystallography : Resolve bond lengths/angles and intermolecular interactions (e.g., hydrogen-bonded dimers) . (iii) Elemental analysis : Confirm empirical formula (C, H, Cl, F, O content) .

Q. What purification techniques are effective for isolating the compound?

  • Methodological Answer : (i) Liquid-liquid extraction : Separate acidic components using chloroform after acidification . (ii) Column chromatography : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to resolve closely related impurities . (iii) Recrystallization : Use benzene or diethyl ether to enhance crystal purity for structural studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : (i) Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrolysis efficiency. (ii) Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate stability . (iii) Temperature control : Use microwave-assisted synthesis to reduce reaction time and side products (e.g., decarboxylation) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NOEs or splitting patterns)?

  • Methodological Answer : (i) Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G**) . (ii) Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing signal broadening . (iii) X-ray crystallography : Confirm spatial arrangement of substituents to explain anomalous coupling constants .

Q. What strategies are used to design derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : (i) Bioisosteric replacement : Substitute the chloro-fluorophenyl group with trifluoromethyl or nitro groups to modulate electronic effects . (ii) Side chain modification : Replace the methoxy group with ethoxy or allyloxy to study steric impacts on biological activity . (iii) Prodrug design : Synthesize ester or amide derivatives to enhance membrane permeability .

Q. How to assess intermolecular interactions in the solid-state structure?

  • Methodological Answer : (i) Hydrogen-bond analysis : Use Mercury software to measure O–H⋯O distances (<2.5 Å) and angles (>120°) in X-ray data . (ii) π-π stacking quantification : Calculate centroid-centroid distances (3.6–3.8 Å) and slippage parameters (<1.5 Å) between aromatic rings . (iii) Hirshfeld surface analysis : Map intermolecular contacts (e.g., C–H⋯O vs. Cl⋯Cl interactions) using CrystalExplorer .

Q. How to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : (i) Forced degradation studies : Expose the compound to 0.1 M HCl/NaOH (24 h, 40°C) and monitor decomposition via HPLC . (ii) Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C) under nitrogen . (iii) Light exposure tests : Use ICH Q1B guidelines to assess photolytic degradation in UV/visible light .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental dipole moments?

  • Methodological Answer : (i) Solvent effect modeling : Re-run DFT calculations with a polarizable continuum model (e.g., PCM for water or DMSO) . (ii) Crystal packing analysis : Compare experimental (X-ray) and gas-phase (DFT) geometries to identify environmental influences . (iii) Multipole refinement : Use Hirshfeld atom refinement (HAR) to improve electron density models in X-ray data .

Methodological Tables

Q. Table 1: Key Crystallographic Data

ParameterValue (Example)Source
Space groupP 1
Dihedral angle (benzofuran/phenyl)80.96°
Hydrogen bond (O–H⋯O)2.68 Å
π-π stacking distance3.661 Å

Q. Table 2: Stability Assessment Conditions

ConditionTest MethodAcceptance Criteria
Acidic (0.1 M HCl)HPLC area %≥95% intact
Thermal (40°C)TGAWeight loss <2%
Photolytic (UV)ICH Q1BNo new peaks

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